Yangonin-d3

Cannabinoid pharmacology Receptor binding assay Kavalactone SAR

Yangonin-d3 is the tri-deuterated isotopologue of yangonin, a dienolide kavalactone isolated from Piper methysticum (kava). As a stable isotope-labeled analog, it incorporates three deuterium atoms at the 4-methoxy position, yielding a molecular formula of C₁₅H₁₁D₃O₄ and a molecular weight of 261.29 Da.

Molecular Formula C₁₆H₁₅D₃O₄
Molecular Weight 277.33
Cat. No. B1157452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYangonin-d3
Synonyms4-Methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one-d3 ;  4-Methoxy-6-[β-(p-anisyl)vinyl]-α-pyrone-d3 ;  6-(p-Methoxystyryl)-4-methoxy-α-pyrone-d3 ; 
Molecular FormulaC₁₆H₁₅D₃O₄
Molecular Weight277.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yangonin-d3: A Deuterated Kavalactone Internal Standard for Precise Quantification and CB1-Selective Pharmacological Profiling


Yangonin-d3 is the tri-deuterated isotopologue of yangonin, a dienolide kavalactone isolated from Piper methysticum (kava) . As a stable isotope-labeled analog, it incorporates three deuterium atoms at the 4-methoxy position, yielding a molecular formula of C₁₅H₁₁D₃O₄ and a molecular weight of 261.29 Da . The unlabeled parent compound, yangonin, is distinguished among the six major kavalactones by its unique affinity for the human recombinant cannabinoid CB₁ receptor (Ki = 0.72 µM) and its functional selectivity over the CB₂ receptor (Ki > 10 µM) [1]. Yangonin-d3 is primarily deployed as an internal standard in LC-MS/MS and DART-HRMS workflows for the accurate quantification of yangonin in complex biological matrices and botanical products [2].

Why Yangonin-d3 Cannot Be Replaced by Unlabeled Yangonin or Other Kavalactone Standards


Procurement decisions for analytical reference standards in kavalactone research must account for three non-interchangeable parameters. First, unlabeled yangonin cannot serve as an internal standard in stable-isotope dilution mass spectrometry; only yangonin-d3 provides the requisite mass shift (+3 Da) to co-elute with the analyte while being chromatographically distinguishable, enabling correction for matrix effects and ion suppression [1]. Second, among the six major kavalactones, only yangonin exhibits CB₁ receptor affinity (Ki = 0.72 µM); kavain, dihydrokavain, methysticin, and dihydromethysticin show no measurable binding, making yangonin-d3 the exclusive isotopic tracer for CB₁-targeted pharmacological studies [2]. Third, single-standard calibration approaches using kavain alone produce kavalactone content errors ranging from 7.57% to 36.53% compared to multi-standard methods, underscoring that individual deuterated standards are analytically mandatory for each target kavalactone [3].

Yangonin-d3: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Standards


CB₁ Receptor Affinity: Yangonin Is the Only Kavalactone with Measurable Cannabinoid Receptor Binding

In a head-to-head screen of five natural kavalactones (yangonin, kavain, dihydrokavain, methysticin, dihydromethysticin) and nine synthetic analogs against human recombinant CB₁ and CB₂ receptors, only yangonin demonstrated measurable binding [1]. Yangonin exhibited a Ki of 0.72 µM for CB₁ with functional selectivity over CB₂ (Ki > 10 µM, representing >13.9-fold selectivity). None of the other four major kavalactones showed any quantifiable affinity for either receptor [1]. This makes yangonin-d3 the only isotopically labeled tracer suitable for CB₁-associated target engagement and occupancy studies within the kavalactone class.

Cannabinoid pharmacology Receptor binding assay Kavalactone SAR CB₁ selectivity

MAO Inhibition: Yangonin Is the Most Potent Kavalactone Against Both MAO-A and MAO-B Isoforms

In a comparative in vitro screen of six kavalactones against human monoamine oxidase (MAO) isoforms, yangonin was identified as the most potent inhibitor for both MAO-A (IC₅₀ = 1.29 µM) and MAO-B (IC₅₀ = 0.085 µM) [1]. By comparison, (±)-kavain—the most abundant kavalactone in kava extracts—displayed substantially weaker MAO-B inhibition (IC₅₀ = 5.34 µM, 62.8-fold less potent than yangonin) and MAO-A inhibition (IC₅₀ = 19.0 µM, 14.7-fold less potent). Yangonin's MAO-B IC₅₀ of 0.085 µM also surpasses the reference inhibitor curcumin (MAO-B IC₅₀ = 2.55 µM) by 30-fold [1]. This potency differentiation means yangonin-d3 is the preferred internal standard for any MAO-focused kavalactone study, as it tracks the most pharmacologically significant compound in the class for this target.

Monoamine oxidase inhibition Neuropharmacology Kavalactone screening Anxiolytic mechanisms

In Vivo Anti-Nociceptive Efficacy: Yangonin, But Not Kavain, Produces CB₁-Mediated Analgesia at the Spinal Level

In a head-to-head in vivo study, intrathecal administration of yangonin (19.36 nmol/rat) produced a significant anti-nociceptive effect in the tail-flick test and attenuated carrageenan-induced inflammatory hyperalgesia in rats [1]. Critically, these effects were completely reversed by co-administration of PF 514273, a selective CB₁ receptor antagonist, confirming a CB₁-dependent mechanism [1]. In contrast, intrathecal kavain (27.14 nmol/rat, a 1.4-fold higher molar dose) failed to produce any measurable effect on nociception, inflammatory hyperalgesia, or neuropathic mechanical allodynia [1]. This functional divergence at an in vivo systems level demonstrates that yangonin-d3 is the essential internal standard for preclinical pain studies, as only yangonin engages the CB₁-mediated analgesic pathway.

Anti-nociception In vivo pharmacology CB₁ mechanism Pain research

NF-κB Pathway Inhibition: Yangonin Uniquely Targets RelA/p65 Transactivation Among Kavalactones

Yangonin was identified as an NF-κB inhibitor through a targeted screen of natural products from Piper methysticum [1]. Unlike canonical NF-κB inhibitors, yangonin does not interfere with IκBα degradation, p65 nuclear translocation, or DNA-binding activity of NF-κB [1]. Instead, it selectively suppresses the transactivation potential of the RelA/p65 subunit, representing a mechanistically distinct mode of NF-κB pathway inhibition [1]. This compound significantly inhibited TNF-α-induced expression of NF-κB target genes including interleukin-6, interleukin-8, monocyte chemotactic protein 1, cyclooxygenase-2, and inducible nitric oxide synthase [1]. While direct comparative NF-κB-transactivation data for other kavalactones were not reported in the same assay, this unique mechanism differentiates yangonin from kavain and other kavalactones that have not demonstrated RelA/p65 transactivation-specific inhibition. Yangonin-d3 is therefore the isotopically labeled tool of choice for mechanistic studies of this non-canonical NF-κB regulatory node.

NF-κB inhibition Inflammation Transactivation mechanism RelA/p65

Analytical Quantification Accuracy: Multi-Standard vs. Single-Standard Calibration Approaches for Kavalactones

A systematic comparison of multi-standard versus single-standard (kavain-only) HPLC-UV calibration for six kavalactones in commercial kava dry extracts revealed that kavalactone content values differed by 7.57% to 36.53% between the two approaches [1]. This finding demonstrates that a single deuterated kavalactone standard cannot serve as a universal internal standard for the entire kavalactone panel [1]. The study validated individual analytical standards for each of the six major kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin) using a C₁₈ column with detection at 245 and 350 nm, achieving baseline resolution in 15 minutes [1]. This evidence directly supports the procurement rationale for yangonin-d3 as a compound-specific internal standard rather than relying on a structurally distinct deuterated analog such as dihydromethysticin-d₂.

Analytical method validation Quality control Kavalactone quantification HPLC-UV

Glycine Receptor Modulation: Yangonin Exhibits a Distinct Potency Rank Order Versus Kavain and Dihydrokavain

In a comparative patch-clamp electrophysiology study using recombinant human α₁ glycine receptors expressed in HEK293 cells, three kavalactones were tested for their inhibitory potency [1]. DL-kavain was the most potent inhibitor (IC₅₀ = 0.077 ± 0.002 mM), followed by yangonin (IC₅₀ = 0.31 ± 0.04 mM, 4-fold less potent) and dihydrokavain (IC₅₀ = 3.23 ± 0.10 mM, 42-fold less potent than kavain) [1]. This potency rank order (kavain > yangonin > dihydrokavain) differs markedly from the rank orders for CB₁ binding (only yangonin active) and MAO inhibition (yangonin >> kavain). This multidimensional pharmacological profile demonstrates that no single kavalactone is universally dominant across all biological targets, reinforcing the analytical requirement for compound-specific deuterated internal standards tailored to each target of interest [1].

Glycine receptor Electrophysiology Kavalactone pharmacology Ion channel modulation

Yangonin-d3: High-Value Application Scenarios for Scientific Procurement and Method Development


LC-MS/MS Quantification of Yangonin in Plasma for Preclinical Pharmacokinetic Studies

Yangonin-d3 serves as the stable isotope dilution internal standard for quantifying yangonin in plasma samples from rodent models following oral or intravenous kava extract administration. The deuterated analog co-elutes with yangonin under reversed-phase LC conditions while providing a +3 Da mass shift, enabling correction for matrix-induced ion suppression in electrospray ionization. This application is essential for generating regulatory-quality pharmacokinetic data (Cₘₐₓ, AUC, t₁/₂, bioavailability) for yangonin, which—unlike kavain—is the only kavalactone demonstrating CB₁-dependent anti-nociceptive activity in vivo [1].

DART-HRMS-Based Quality Control and Authentication of Commercial Kava Products

A validated DART-HRMS method employing a deuterated internal standard achieved an LLOQ of 5 mg/mL for yangonin and successfully quantified yangonin across 16 commercial kava products, with concentrations ranging from 2.71 to 8.99 mg/g in solid products and 1.03 to 4.59 mg/mL in liquid products [1]. Yangonin-d3 enables this workflow by serving as the normalization anchor for calibration curves, ensuring FDA validation guideline compliance for the quantitative analysis of psychoactive kavalactones in complex plant matrices without sample preparation [1].

Metabolic Pathway Elucidation of Yangonin Using Deuterium-Labeled Tracer Studies

Yangonin-d3 enables the tracking of yangonin-derived metabolites in hepatic microsomal incubations and in vivo systems by distinguishing labeled parent compound fragments from unlabeled metabolites via mass spectrometry. This is particularly critical given yangonin's known in vitro hepatotoxicity profile (approximately 40% reduction in human hepatocyte viability via apoptosis), its O-demethylation metabolic pathway, and its role as a FXR activator regulating bile acid transport and metabolism [1]. The deuterium label allows researchers to differentiate authentic drug-derived metabolites from isobaric endogenous interferences.

Multi-Target Pharmacological Fingerprinting of Kava Extracts with Compound-Specific Internal Standards

Yangonin is uniquely multi-targeted among kavalactones: it is the sole CB₁ ligand (Ki = 0.72 µM), the most potent MAO-A (IC₅₀ = 1.29 µM) and MAO-B (IC₅₀ = 0.085 µM) inhibitor, and the only kavalactone that suppresses NF-κB via RelA/p65 transactivation inhibition [1]. Any research program seeking to correlate specific kavalactone concentrations with these distinct pharmacological endpoints requires yangonin-d3 as a compound-specific internal standard. Substituting with deuterated kavain or dihydrokavain would yield concentration data for compounds lacking CB₁ affinity, 15- to 63-fold weaker MAO inhibition, and no demonstrated RelA/p65 transactivation activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yangonin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.